molecular formula C7H13Cl2N3 B1383703 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 2059975-52-7

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No.: B1383703
CAS No.: 2059975-52-7
M. Wt: 210.1 g/mol
InChI Key: JSFMNCYXAZSCQO-UHFFFAOYSA-N
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Description

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride is a chemical compound with the molecular formula C7H11N3.2ClH and a molecular weight of 210.11 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride typically involves the reaction of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine with hydrochloric acid to form the dihydrochloride salt . The synthetic route may include the following steps:

Chemical Reactions Analysis

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . This inhibition can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

5-cyclopropyl-1-methyl-1H-pyrazol-4-amine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

5-cyclopropyl-1-methylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.2ClH/c1-10-7(5-2-3-5)6(8)4-9-10;;/h4-5H,2-3,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFMNCYXAZSCQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)C2CC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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